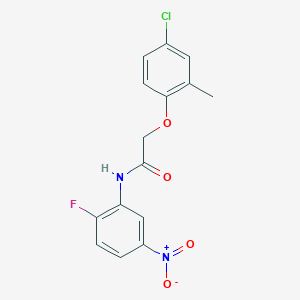
2-(4-chloro-2-methylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-2-methylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide, also known as CF3, is a chemical compound with potential applications in scientific research. It is a synthetic compound that has been synthesized through a specific method and has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide is not fully understood, but it is believed to inhibit the growth of microorganisms and cancer cells by interfering with their metabolic pathways. This compound may also inhibit certain enzymes by binding to their active sites, which could lead to the development of new drugs.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of microorganisms and cancer cells, and may also inhibit certain enzymes. This compound has also been found to have potential anti-inflammatory properties, which could be useful in the treatment of certain diseases.
実験室実験の利点と制限
2-(4-chloro-2-methylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide has several advantages for lab experiments, including its synthetic availability, purity, and stability. However, this compound may have limitations in terms of its solubility and toxicity, which could affect its use in certain experiments.
将来の方向性
There are several future directions for 2-(4-chloro-2-methylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide research. One potential direction is the development of new drugs based on this compound's potential enzyme inhibition properties. Another direction is the investigation of this compound's potential anti-inflammatory properties, which could lead to the development of new treatments for inflammatory diseases. Additionally, further research could be conducted to optimize the synthesis method of this compound and improve its solubility and toxicity properties.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in scientific research. Its synthesis method has been optimized for yield and purity, and it has been found to have various biochemical and physiological effects. This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Further research is needed to fully understand this compound's mechanism of action and to optimize its use in lab experiments.
合成法
The synthesis method of 2-(4-chloro-2-methylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide involves the reaction of 2-fluoro-5-nitroaniline with 4-chloro-2-methylphenol in the presence of acetic anhydride and a catalyst. The resulting product is then reacted with N-(2-chloroacetyl) acetamide to obtain this compound. This method has been published in various scientific journals and has been optimized for yield and purity.
科学的研究の応用
2-(4-chloro-2-methylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to have antibacterial and antifungal properties, and has been tested against various microorganisms. This compound has also been found to have potential anticancer properties and has been tested against various cancer cell lines. Furthermore, this compound has been tested as a potential inhibitor of certain enzymes, which could lead to the development of new drugs.
特性
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O4/c1-9-6-10(16)2-5-14(9)23-8-15(20)18-13-7-11(19(21)22)3-4-12(13)17/h2-7H,8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXATXVYNXMJMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

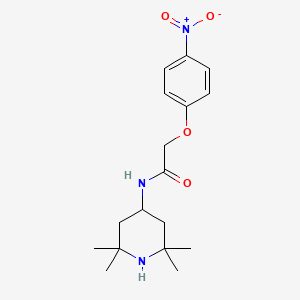
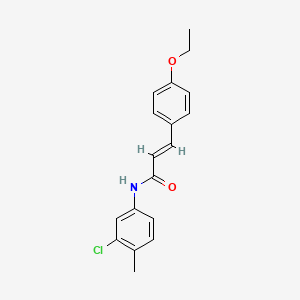
![3-bromo-N'-{[(2,4-dichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5721322.png)

![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5721352.png)

![2-benzyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5721372.png)
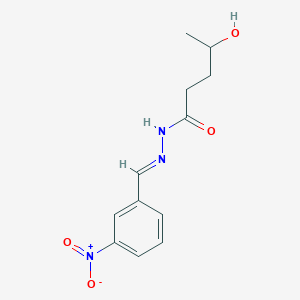
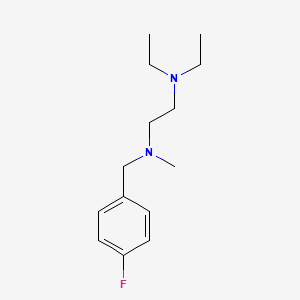
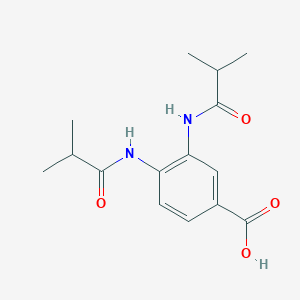
![2-(2-fluorophenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5721393.png)
![4-fluoro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5721396.png)
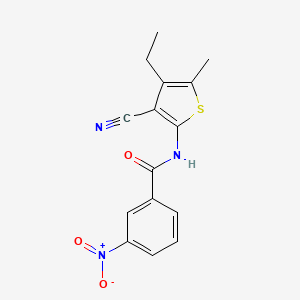
methyl]benzenesulfonamide](/img/structure/B5721409.png)